N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
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Overview
Description
N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, substituted with a piperazine ring and phenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the piperazine and phenyl substituents. Common synthetic routes include:
Formation of the Pteridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2,4-diaminopyrimidine and formic acid.
Substitution Reactions: The piperazine ring is introduced via nucleophilic substitution reactions, often using reagents like 1-(4-fluorophenyl)piperazine.
Coupling Reactions: The final step involves coupling the pteridine core with the substituted piperazine and phenyl groups under controlled conditions, typically using catalysts and solvents like palladium on carbon and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the phenyl or piperazine rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]pteridin-4-amine
- N-(3,4-dimethylphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]pteridin-4-amine
- N-(3,4-dimethylphenyl)-2-[4-(4-bromophenyl)piperazin-1-yl]pteridin-4-amine
Uniqueness
What sets N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine apart from similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity, binding affinity, and biological activity, making it a unique and valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7/c1-16-3-6-19(15-17(16)2)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)20-7-4-18(25)5-8-20/h3-10,15H,11-14H2,1-2H3,(H,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYVDKTSNXRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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